1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-14-3-1-2-4-14)18-10-12-5-6-15(17-9-12)13-7-8-21-11-13/h5-9,11,14H,1-4,10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFIHOHQZUCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the reaction of cyclopentyl isocyanate with a pyridine derivative that contains a furan ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridine ring may produce piperidine derivatives .
Scientific Research Applications
1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of urea derivatives with heterocyclic substitutions. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Bioactivity (Reported) | Solubility (logP) | Key References |
|---|---|---|---|---|
| 1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea | Urea + cyclopentyl + pyridine-furan | Under investigation (kinase assays) | 2.8 (predicted) | |
| 1-Benzyl-3-(pyridin-3-ylmethyl)urea | Urea + benzyl + pyridine | EGFR inhibition (IC₅₀ = 1.2 µM) | 3.1 | |
| 1-Cyclohexyl-3-(furan-2-ylmethyl)urea | Urea + cyclohexyl + furan | Anticancer (HT-29 cells, IC₅₀ = 8 µM) | 2.5 | |
| 1-(Pyridin-4-yl)-3-(thiophen-2-ylmethyl)urea | Urea + pyridine + thiophene | Antidiabetic (PPARγ agonist) | 3.4 |
Key Findings
Structural Flexibility vs. Bioactivity: The cyclopentyl group in the target compound may enhance membrane permeability compared to bulkier cyclohexyl analogs (e.g., 1-Cyclohexyl-3-(furan-2-ylmethyl)urea) .
Heterocyclic Substitutions :
- The furan-3-yl group in the target compound differs from furan-2-yl analogs (e.g., 1-Cyclohexyl-3-(furan-2-ylmethyl)urea), which exhibit stronger anticancer activity. This suggests that the position of the furan substituent critically influences bioactivity .
- Thiophene-containing analogs (e.g., 1-(Pyridin-4-yl)-3-(thiophen-2-ylmethyl)urea) show higher logP values, indicating increased lipophilicity, but this correlates with reduced aqueous solubility .
Urea Backbone Modifications :
- The urea moiety is conserved across all analogs, but substitutions on the nitrogen atoms dictate pharmacological profiles. For instance, benzyl groups enhance EGFR inhibition, while pyridine-furan hybrids may prioritize kinase selectivity .
Biological Activity
1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, a related pyridine derivative demonstrated potent inhibition of cancer cell proliferation in vitro, with IC50 values in the nanomolar range. The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation, such as the AKT/mTOR pathway .
Anti-inflammatory Activity
The compound has also shown potential as an anti-inflammatory agent. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in human macrophages. The effective concentration for inhibition was found to be less than 10 µM, suggesting a strong biological activity .
Cytotoxicity and Selectivity
A critical aspect of evaluating new compounds is their cytotoxicity towards normal cells versus cancer cells. Studies have shown that this compound exhibits low cytotoxicity against normal human fibroblasts, with a CC50 value significantly higher than that for cancer cell lines. This selectivity is crucial for minimizing side effects during therapeutic applications .
Case Studies
The biological activity of this compound appears to be mediated through multiple mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling.
- Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells via activation of caspases and downregulation of anti-apoptotic proteins.
- Reduction of Inflammatory Mediators : By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory cytokines .
Q & A
Basic: What synthetic strategies are optimal for preparing 1-Cyclopentyl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea, and how can reaction conditions be optimized?
Answer:
- Key Steps :
- Coupling Reactions : Use a urea-forming reaction between cyclopentyl isocyanate and the amine precursor (6-(furan-3-yl)pyridin-3-yl)methylamine. Catalysts like triethylamine or DMAP improve yields .
- Intermediate Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate intermediates .
- Optimization :
Basic: Which spectroscopic and computational methods are critical for structural characterization?
Answer:
- NMR : Use - and -NMR to confirm urea linkage (δ ~6.5–7.5 ppm for NH protons) and furan/pyridine aromaticity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 342.15) .
- X-ray Crystallography : Resolve 3D conformation to analyze steric effects of the cyclopentyl group .
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) for reactivity insights .
Advanced: How to design structure-activity relationship (SAR) studies for this compound against kinase targets?
Answer:
-
Substituent Variation :
Substituent Modification Biological Impact Reference Cyclopentyl → Phenyl Reduced selectivity for kinase X Furan-3-yl → Thiophene Enhanced potency in vitro -
Methodology :
Advanced: How to resolve contradictions in reported IC50_{50}50 values across studies?
Answer:
- Potential Causes :
- Resolution Steps :
Basic: What in vitro assays are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity : Use HepG2 cells with MTT assays (48-hour exposure, IC threshold <50 μM) .
- CYP Inhibition : Screen for CYP3A4/2D6 inhibition via fluorometric assays .
- hERG Binding : Patch-clamp electrophysiology to assess cardiac risk .
Advanced: How to identify novel biological targets using chemoproteomics?
Answer:
- Workflow :
- Validation : Competitive binding with untagged compound .
Advanced: What strategies improve metabolic stability in preclinical studies?
Answer:
- Modifications :
- Assays :
- Microsomal Stability : Incubate with human liver microsomes (HLM), monitor parent compound depletion via LC-MS .
- Metabolite ID : Use high-resolution MS/MS to identify oxidation sites .
Basic: How to address low aqueous solubility during formulation?
Answer:
- Techniques :
Advanced: What computational tools predict off-target effects?
Answer:
- Tools :
Advanced: How to optimize pharmacokinetics in rodent models?
Answer:
- Dosing Strategies :
- Formulation Adjustments :
- Increase logP (via alkyl chain addition) to enhance brain penetration .
- Reduce plasma protein binding (e.g., replace cyclopentyl with smaller substituents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
